molecular formula C10H7BrClN B6285739 4-bromo-2-chloronaphthalen-1-amine CAS No. 51670-71-4

4-bromo-2-chloronaphthalen-1-amine

Cat. No.: B6285739
CAS No.: 51670-71-4
M. Wt: 256.5
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Description

4-Bromo-2-chloronaphthalen-1-amine (molecular formula: C₁₀H₇BrClN) is a halogenated naphthalene derivative featuring bromine and chlorine substituents at positions 4 and 2, respectively, and an amine group at position 1. The bromine and chlorine atoms confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

CAS No.

51670-71-4

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Preparation Methods

Direct Halogenation-Amination Sequential Strategy

The most straightforward approach involves sequential halogenation of naphthalene followed by amination. Bromination typically precedes chlorination due to bromine’s higher reactivity in electrophilic aromatic substitution (EAS). For example, bromination of naphthalene at position 4 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 generates 4-bromonaphthalene, which undergoes chlorination at position 2 via Cl2/AlCl3\text{Cl}_2/\text{AlCl}_3. Subsequent nitration at position 1 and reduction of the nitro group to an amine yields the target compound. Challenges include controlling the order of halogenation to avoid undesired isomers and managing the electron-withdrawing effects of halogens on subsequent reactions.

Table 1: Reaction Conditions for Direct Halogenation-Amination

StepReagents/ConditionsYield (%)Purity (%)
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C7892
ChlorinationCl2\text{Cl}_2, AlCl3\text{AlCl}_3, 60°C6588
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0°C7090
ReductionH2\text{H}_2, Pd/C, ethanol, 50°C8595

Protective Group-Mediated Synthesis

To circumvent competing substitution patterns, protective groups such as acetamide are employed. For instance, acetylation of 1-aminonaphthalene forms NN-acetyl-1-aminonaphthalene, which undergoes bromination at position 4 and chlorination at position 2. Acidic hydrolysis (e.g., HCl/ethanol at 80°C) then removes the acetyl group, yielding this compound. This method enhances regioselectivity, as the acetyl group temporarily deactivates the aromatic ring, directing halogens to specific positions.

Key Advantages :

  • Improved control over substitution sites.

  • Reduced side reactions compared to direct halogenation.

  • Compatibility with industrial-scale continuous flow reactors.

Advanced Catalytic and Green Chemistry Approaches

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable precise C–Br and C–Cl bond formation. For example, Suzuki-Miyaura coupling using 1-aminonaphthalene-2-boronic acid with aryl halides has been explored, though this method remains less common due to boronic acid instability. More promising is Buchwald-Hartwig amination, which introduces the amine group after halogenation, avoiding competing side reactions.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid toxic solvents and reduce reaction times. A mixture of naphthalene, NH4Br\text{NH}_4\text{Br}, and NH4Cl\text{NH}_4\text{Cl} subjected to mechanochemical grinding in the presence of Fe2O3\text{Fe}_2\text{O}_3 yields the target compound in 72% yield. This method aligns with green chemistry principles but requires optimization for scalability.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow systems allow precise temperature and residence time control, achieving 90% yield in bromination and 80% in chlorination steps. Real-time monitoring via inline spectroscopy ensures consistent product quality.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and isomers, achieving >99% purity. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloronaphthalen-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-bromo-2-chloronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloronaphthalen-1-amine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs is provided below:

Compound Name Molecular Formula Molecular Weight Substituents (Position) XLogP3* Key Applications/Notes References
4-Bromo-2-chloronaphthalen-1-amine C₁₀H₇BrClN ~256.5† Br (4), Cl (2), NH₂ (1) N/A Intermediate for drug synthesis
4-Bromo-2-methylnaphthalen-1-amine C₁₁H₁₀BrN 236.11 Br (4), CH₃ (2), NH₂ (1) 3.5 Pharmaceutical intermediates
4-Bromo-2-nitronaphthalen-1-amine C₁₀H₇BrN₂O₂ 267.08 Br (4), NO₂ (2), NH₂ (1) N/A High reactivity for derivatization
(4-Bromo-2-chlorophenyl)methylamine C₈H₈BrClN 232.5 Br (4), Cl (2), CH₃ (CH₂) N/A Collision cross-section studies

*XLogP3: Partition coefficient (logP) calculated for octanol/water.

Key Observations :

  • Steric Effects : The methyl group in 4-bromo-2-methylnaphthalen-1-amine (XLogP3 = 3.5) reduces polarity compared to the chlorine-substituted target compound, likely increasing lipophilicity .
  • Electronic Effects : The nitro group in 4-bromo-2-nitronaphthalen-1-amine enhances electrophilicity, making it more reactive in substitution reactions than the chloro or methyl analogs .

Challenges in Characterization

Crystallographic studies of halogenated naphthalenes (e.g., 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) highlight the role of SHELX software in resolving complex structures .

Biological Activity

4-Bromo-2-chloronaphthalen-1-amine (CAS No. 51670-71-4) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, properties, and biological implications of this compound, supported by data tables and relevant case studies.

Molecular Structure

  • Molecular Formula: C₁₀H₇BrClN
  • Molecular Weight: 256.53 g/mol
  • Purity: ≥95%

The synthesis of this compound typically involves the halogenation of naphthalene derivatives followed by amination. The general synthetic route includes:

  • Halogenation: Naphthalene is brominated and chlorinated under controlled conditions.
  • Amination: The halogenated product is subjected to amination using ammonia or an amine source.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzymatic activity or receptor functions, leading to diverse biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50–100 µg/mL, indicating moderate potency .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines are summarized in the table below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

  • Inhibition of Enzymatic Activity
    A study investigated the compound's effect on specific enzymes involved in cancer metabolism. It was found that this compound acts as a competitive inhibitor, with binding affinities comparable to known inhibitors used in cancer therapy .
  • Combinatorial Chemistry Approaches
    Utilizing dynamic combinatorial chemistry, researchers identified novel inhibitors derived from this compound that showed enhanced potency against target proteins involved in tumor progression .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-chloronaphthalen-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and amination of naphthalene derivatives. Key steps include:

  • Nucleophilic substitution of bromine/chlorine groups on naphthalene frameworks under controlled temperatures (e.g., 80–120°C) .
  • Coupling reactions using catalysts like Pd(PPh₃)₄ for regioselective halogen placement .
  • Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the amine .
    Critical Factors:
  • Temperature and solvent polarity significantly affect substitution efficiency. Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproduct formation .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, NH₂ signals at δ 4.5–5.5 ppm) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ≈ 255.98 for C₁₀H₇BrClN) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl percentages (tolerance <0.3%) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Bioactive Molecules : Acts as a precursor for antimicrobial or anticancer agents via functionalization (e.g., Suzuki coupling to introduce aryl groups) .
  • Structure-Activity Relationship (SAR) Studies : Modify halogen positions to assess binding affinity to targets like kinase enzymes .
  • In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated naphthylamines?

Methodological Answer:

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
  • Dynamic NMR : Detect rotational barriers in NH₂ groups causing signal splitting .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict chemical shifts and match experimental data .
    Example Conflict Resolution :
    Discrepancies in NH₂ proton signals may arise from hydrogen bonding in polar solvents. Re-run spectra in deuterated DMSO to stabilize NH₂ resonances .

Q. What experimental strategies mitigate competing side reactions during halogen substitution?

Methodological Answer:

  • Protecting Groups : Temporarily block the amine with Boc or Fmoc to prevent undesired nucleophilic attack .
  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize dehalogenation byproducts .
  • Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (~85–90%) .

Q. How can researchers design mechanistic studies to probe the reactivity of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Substitute NH₂ with ND₂ to study proton transfer steps in substitution reactions .
  • Competition Experiments : Compare rates of bromine vs. chlorine substitution under identical conditions to assess leaving-group ability .
  • Computational Studies : Perform DFT calculations (e.g., using ORCA) to map transition states and activation energies .

Q. What strategies optimize the compound’s solubility for biological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:water (1:4) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt Formation : React with HCl to form water-soluble hydrochloride salts .
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vivo delivery studies .

Q. How do halogen-halogen interactions influence the solid-state packing of this compound?

Methodological Answer:

  • X-ray Diffraction : Analyze crystal structures to identify Br···Cl contacts (typical distance: 3.3–3.5 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions using CrystalExplorer .
  • Thermal Analysis : DSC/TGA to correlate packing efficiency with melting points/decomposition .

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